Cas no 2171813-80-0 (3-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid)
2171813-80-0 structure
Product Name:3-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid
Numéro CAS:2171813-80-0
Le MF:C27H25BrN2O5
Mégawatts:537.401806592941
CID:5792453
PubChem ID:165546786
Update Time:2025-06-08
3-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid Propriétés chimiques et physiques
Nom et identifiant
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- EN300-1517694
- 3-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid
- 2171813-80-0
- 3-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid
-
- Piscine à noyau: 1S/C27H25BrN2O5/c1-27(2,25(32)33)15-29-24(31)21-12-11-16(28)13-23(21)30-26(34)35-14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13,22H,14-15H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
- La clé Inchi: XIEWHDALAIGZPX-UHFFFAOYSA-N
- Sourire: BrC1C=CC(=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(NCC(C(=O)O)(C)C)=O
Propriétés calculées
- Qualité précise: 536.09468g/mol
- Masse isotopique unique: 536.09468g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 8
- Complexité: 768
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.6
- Surface topologique des pôles: 105Ų
3-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1517694-0.05g |
3-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2171813-80-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1517694-0.1g |
3-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2171813-80-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1517694-0.25g |
3-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2171813-80-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1517694-0.5g |
3-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2171813-80-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1517694-1.0g |
3-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2171813-80-0 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1517694-2.5g |
3-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2171813-80-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1517694-5.0g |
3-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2171813-80-0 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1517694-10.0g |
3-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2171813-80-0 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1517694-50mg |
3-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2171813-80-0 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1517694-100mg |
3-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2171813-80-0 | 100mg |
$2963.0 | 2023-09-27 |
3-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid Littérature connexe
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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